molecular formula C23H22ClN7O2 B2431711 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 920370-64-5

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2431711
CAS RN: 920370-64-5
M. Wt: 463.93
InChI Key: XSAHPVZROJKMCG-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They have also been found to moderately inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level .


Synthesis Analysis

A series of new [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids were designed and synthesized through the scaffold replacement/ring cleavage strategy . The synthesis of these compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The structure-activity relationship (SAR) studies revealed that the N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Scientific Research Applications

Computational Chemistry Studies

The compound 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile has been characterized using experimental and theoretical methods. Its optimized geometry in the ground state was obtained through density functional theory (DFT) calculations .

Medicinal Chemistry and Drug Development

The monohydrochloride salt of 1-{3-[3-(4-chlorophenyl)propoxy]propyl}-piperidine has been patented. It represents a potential drug candidate, and its crystalline form has been studied .

Future Directions

The future directions for this compound could involve further optimization of its structure to improve its activity and selectivity. Additionally, more studies could be conducted to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-33-19-8-2-16(3-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAHPVZROJKMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

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